REACTION_CXSMILES
|
Cl.Cl.Cl.Cl.[NH2:5][C:6]1[CH:11]=[C:10]([NH2:12])[C:9]([NH2:13])=[CH:8][C:7]=1[NH2:14].S1C2C=CC=CC=2N=C1C1C(C(O)=O)=CC=C(C(O)=O)C=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>>[NH2:5][C:6]1[CH:11]=[C:10]([NH2:12])[C:9]([NH2:13])=[CH:8][C:7]=1[NH2:14] |f:0.1.2.3.4|
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Name
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1,2,4,5-tetraaminobenzene tetrahydrochloride
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Quantity
|
1.7138 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.Cl.Cl.NC1=C(C=C(C(=C1)N)N)N
|
Name
|
|
Quantity
|
1.8059 g
|
Type
|
reactant
|
Smiles
|
S1C(=NC2=C1C=CC=C2)C2=CC(=CC=C2C(=O)O)C(=O)O
|
Name
|
polyphosphoric acid
|
Quantity
|
5.57 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.04 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer, nitrogen inlet/outlet tubes
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 60° C.
|
Type
|
TEMPERATURE
|
Details
|
raising
|
Type
|
CONCENTRATION
|
Details
|
the polymer concentration to 18%
|
Type
|
ADDITION
|
Details
|
After adding the P2O5
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 164° C., at which temperature the mixture
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 174° C. for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
at 30° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |